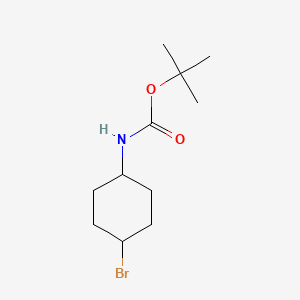

tert-Butyl (4-bromocyclohexyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-bromocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQIIDPCBBHRKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4-bromocyclohexyl)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromocyclohexyl)carbamate is a key bifunctional molecule increasingly utilized in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring a bromine atom susceptible to a variety of coupling and substitution reactions, and a Boc-protected amine, a staple in peptide and medicinal chemistry, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, stereochemical considerations, synthesis, reactivity, and applications, offering field-proven insights for its effective use in research and development.

Core Chemical and Physical Properties

This compound is a solid at room temperature with the general chemical formula C₁₁H₂₀BrNO₂. The presence of the bulky tert-butyl group and the polar carbamate and bromine functionalities gives it moderate solubility in a range of organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀BrNO₂ | |

| Molecular Weight | 278.19 g/mol | Calculated |

| CAS Number | 1353963-71-9 | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, room temperature |

Stereoisomerism: The Critical Role of cis and trans Isomers

A crucial aspect of this compound chemistry is its existence as two primary stereoisomers: cis and trans. The spatial arrangement of the bromo and Boc-amino groups on the cyclohexane ring dictates the molecule's conformational preferences and, consequently, its reactivity.

In the most stable chair conformation, bulky substituents preferentially occupy the equatorial position to minimize steric strain.[1] For the trans-isomer, both the bromo and the Boc-amino groups can reside in equatorial positions, leading to a conformationally locked and relatively stable structure. Conversely, in the cis-isomer, one substituent must occupy an axial position while the other is equatorial.[1] This inherent conformational difference is the primary determinant of the differential reactivity observed between the two isomers.

Caption: Conformational energy and reactivity of cis and trans isomers.

Synthesis of this compound

The synthesis of this compound typically involves the protection of 4-bromocyclohexanamine or the bromination of tert-butyl (4-hydroxycyclohexyl)carbamate. The stereochemical outcome of the synthesis is highly dependent on the starting material and the reaction conditions employed.

General Synthesis Protocol: Boc Protection of 4-bromocyclohexanamine

A common method for the synthesis involves the reaction of 4-bromocyclohexanamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-bromocyclohexanamine hydrochloride (1.0 eq.) in a suitable solvent, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (2.0-2.5 eq.), to neutralize the hydrochloride salt and deprotonate the amine.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) portion-wise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl group as a singlet around 1.4-1.5 ppm. The protons on the cyclohexane ring would appear as a series of multiplets in the region of 1.2-2.2 ppm. The proton attached to the nitrogen of the carbamate would likely appear as a broad singlet. The proton on the carbon bearing the bromine atom (CH-Br) would be a key diagnostic signal, with its chemical shift and multiplicity differing between the cis and trans isomers due to the different magnetic environments of axial and equatorial protons.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the carbamate group around 155 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm, and the methyl carbons of the tert-butyl group would be around 28 ppm. The carbons of the cyclohexane ring would resonate in the range of 25-55 ppm, with the carbon attached to the bromine atom (C-Br) being the most downfield in this region.

-

IR Spectroscopy: The infrared spectrum would exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹. A strong carbonyl (C=O) stretching band from the carbamate group would be observed around 1680-1700 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. A characteristic isotopic pattern for the presence of a bromine atom (approximately equal intensity for M and M+2 peaks) would be a definitive feature. Fragmentation would likely involve the loss of the tert-butyl group or the entire Boc protecting group.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of the bromine atom and the protected amine. The bromine atom serves as a handle for C-C and C-N bond formation, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization.

Nucleophilic Substitution and Elimination Reactions

The stereochemistry of the cyclohexane ring plays a pivotal role in the outcome of substitution and elimination reactions.

-

Substitution: The cis-isomer, with its axial bromine, is generally more reactive towards Sₙ2 reactions than the trans-isomer, which has an equatorial bromine.[2] The axial position allows for better backside attack by a nucleophile.

-

Elimination: Elimination reactions, particularly E2 eliminations, are highly dependent on the anti-periplanar arrangement of a β-hydrogen and the leaving group. The cis-isomer, with axial hydrogens anti-periplanar to the axial bromine, typically undergoes E2 elimination more readily than the trans-isomer when treated with a strong, non-bulky base.[3] With bulky bases, such as potassium tert-butoxide, the Hofmann elimination product may be favored.[4]

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or vinyl halide and an amine.[5]

General Experimental Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium pre-catalyst (e.g., a Buchwald pre-catalyst), a suitable phosphine ligand, and a strong base (e.g., NaOtBu or LHMDS).

-

Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

-

Heating: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C).

-

Reaction Monitoring and Work-up: Monitor the reaction progress. Upon completion, cool the mixture, quench the reaction, and perform a standard aqueous work-up and purification.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation.[6] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. A thorough understanding of its stereochemistry and the differential reactivity of its cis and trans isomers is paramount for its effective application. Its ability to participate in a wide range of transformations, including nucleophilic substitutions, eliminations, and palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the synthesis of complex molecules in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important synthetic intermediate.

References

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Pearson+. (2024). cis-1-bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. Retrieved from [Link]

-

Filo. (2025). 8.56 cis-1-bromo-4-tert-butylcyclohexane trans-1-bromo-4-tert-b.... Retrieved from [Link]

-

ACS Green Chemistry Institute. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Do tert-butylcyclohexanes with a leaving group locked in the equatorial position undergo E1?. Retrieved from [Link]

- Eliel, E. L., & Haber, R. (1959). Conformational Analysis. VII. Reaction of Alkylcyclohexyl Bromides with Thiophenolate. The Conformational Equilibrium Constant of Bromine 1. Journal of the American Chemical Society, 81(5), 1249–1255.

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Retrieved from [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Pearson+. (2024). cis-4-Bromocyclohexanol and trans-4-bromocyclohexanol form the sa.... Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Ark Pharm, Inc. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Elimination reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

NIST. (n.d.). cis-1-Tert-butyl-4-carbomethoxycyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved from [Link]

- Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590.

-

Pearson+. (2024). When trans-4-bromocyclohexanol is treated with base, an intramole.... Retrieved from [Link]

-

PubChem. (n.d.). Cis tert-Butyl 4-aminocyclohexylcarbamate. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Tert-butylcyclohexanol (cis/trans) - Optional[13C NMR] - Chemical Shifts. Retrieved from [https://spectrabase.com/spectrum/C5H11NO2/1H NMR]([Link] NMR)

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. scite.ai [scite.ai]

- 3. 8.56 cis-1-bromo-4-tert-butylcyclohexane trans-1-bromo-4-tert-butylcycloh.. [askfilo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. This compound | 1353963-71-9 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-bromocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl (4-bromocyclohexyl)carbamate, a pivotal building block in contemporary medicinal chemistry. This document delves into the primary synthetic routes, elucidates the underlying reaction mechanisms, and presents a detailed, validated experimental protocol. It is designed to be an essential resource for researchers and professionals in the field of drug development seeking a reliable and reproducible method for preparing this versatile intermediate.

Introduction: The Strategic Importance of this compound in Drug Discovery

The cyclohexane scaffold is a prevalent motif in a wide range of biologically active molecules and approved pharmaceuticals. Its conformational flexibility allows for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. This compound serves as a particularly valuable intermediate in the synthesis of complex drug candidates. The bromine atom provides a versatile handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities. Concurrently, the tert-butoxycarbonyl (Boc) protected amine offers a stable yet readily cleavable nitrogen source. This dual functionality makes it an ideal starting point for constructing a wide array of molecular architectures, accelerating the drug discovery process.

Synthetic Methodologies and Mechanistic Insights

The most prevalent and efficient synthesis of this compound involves the bromination of the corresponding alcohol, tert-butyl (4-hydroxycyclohexyl)carbamate. This transformation is commonly achieved using reagents such as phosphorus tribromide (PBr₃) or the combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) in what is known as the Appel reaction.

Bromination with Phosphorus Tribromide (PBr₃)

The reaction of an alcohol with PBr₃ is a classic and effective method for synthesizing alkyl bromides. The mechanism proceeds via an Sₙ2 pathway, which typically results in an inversion of stereochemistry at the reaction center.[1]

Mechanistic Steps:

-

Activation of the Hydroxyl Group: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion.

-

Formation of a Good Leaving Group: This step forms a protonated phosphite ester, which is an excellent leaving group.

-

Nucleophilic Attack: A bromide ion then attacks the carbon atom bearing the activated hydroxyl group.

-

Product Formation: The carbon-oxygen bond breaks, yielding the alkyl bromide and phosphorous acid as a byproduct.

While effective, this method can sometimes be accompanied by side reactions and requires careful temperature control.

The Appel Reaction: A Milder Alternative

The Appel reaction, utilizing triphenylphosphine and a tetrahalomethane like carbon tetrabromide, offers a milder and often higher-yielding alternative for converting alcohols to alkyl bromides.[2][3][4] This reaction also proceeds via an Sₙ2 mechanism, leading to stereochemical inversion.[1][2][4]

-

Formation of the Phosphonium Salt: Triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt.[3][5]

-

Activation of the Alcohol: The alcohol attacks the electrophilic phosphorus atom of the phosphonium salt, forming an alkoxyphosphonium intermediate.

-

Nucleophilic Displacement: The halide anion then displaces the triphenylphosphine oxide in an Sₙ2 fashion to generate the desired alkyl halide.[2][5]

The driving force for this reaction is the formation of the very stable triphenylphosphine oxide double bond.[3]

Experimental Protocol: Synthesis via the Appel Reaction

This section provides a detailed, step-by-step protocol for the synthesis of this compound from tert-butyl (4-hydroxycyclohexyl)carbamate using the Appel reaction.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| tert-Butyl (cis-4-hydroxycyclohexyl)carbamate | 215.29[6] | 5.00 g | 23.2 |

| Triphenylphosphine (PPh₃) | 262.29 | 7.30 g | 27.8 |

| Carbon Tetrabromide (CBr₄) | 331.63 | 9.23 g | 27.8 |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve tert-butyl (cis-4-hydroxycyclohexyl)carbamate (5.00 g, 23.2 mmol) in anhydrous dichloromethane (100 mL).

-

Reagent Addition: Add triphenylphosphine (7.30 g, 27.8 mmol) to the solution and stir until it is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Slow Addition of CBr₄: Add carbon tetrabromide (9.23 g, 27.8 mmol) portion-wise over approximately 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

-

Characterization: The final product, this compound, should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Visualization of the Synthetic Workflow

Caption: A schematic overview of the synthesis of this compound.

Safety Considerations

-

Carbon Tetrabromide (CBr₄): This substance is harmful if swallowed and causes skin and serious eye damage.[7] It may also cause respiratory irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]

-

Triphenylphosphine (PPh₃): Harmful if swallowed and may cause an allergic skin reaction.[8] It can also cause serious eye damage. Avoid breathing dust and ensure adequate ventilation.

-

Dichloromethane (DCM): A volatile solvent that should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The synthesis of this compound is a crucial process for the advancement of many drug discovery programs. The Appel reaction stands out as a mild, efficient, and reliable method for this transformation. By understanding the mechanistic principles and adhering to a well-structured experimental protocol, researchers can consistently produce this valuable intermediate in high purity, thereby facilitating the synthesis of novel and complex molecular entities.

References

-

Organic-Reaction.com. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Appel reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

- Organic Syntheses Procedure, Coll. Vol. 10, p.702 (2004); Vol. 78, p.122 (2002).

- Organic Syntheses Procedure, Coll. Vol. 5, p.155 (1973); Vol. 47, p.16 (1967).

-

MDPI. (2020). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

-

CPAChem. (2024, March 5). Safety data sheet: Triphenylphosphine. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). tert-butyl (cis-4-hydroxycyclohexyl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

-

PubChem. (n.d.). tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate. Retrieved from [Link]

-

National Institutes of Health. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. orgosolver.com [orgosolver.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE | 167081-25-6 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. cpachem.com [cpachem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of tert-Butyl (4-bromocyclohexyl)carbamate

This guide provides a comprehensive technical overview of tert-butyl (4-bromocyclohexyl)carbamate, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural intricacies, spectroscopic signature, synthesis, and its pivotal role as a pharmaceutical intermediate.

Introduction: A Versatile Scaffold in Drug Design

This compound (CAS No. 1353963-71-9) is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents.[1][2] Its structure combines a cyclohexane ring, a bromine atom, and a tert-butoxycarbonyl (Boc)-protected amine. This unique arrangement offers a versatile platform for introducing a 4-aminocyclohexyl moiety into a target molecule. The Boc protecting group provides stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for orthogonal synthesis strategies.[3][4] The bromine atom serves as a handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.

This guide will explore the fundamental aspects of this compound, from its molecular structure and conformational analysis to its synthesis and spectroscopic characterization. Furthermore, we will examine its applications as a crucial intermediate in the development of novel therapeutics.

Molecular Structure and Conformational Analysis

The molecular formula of this compound is C₁₁H₂₀BrNO₂.[1] The structure consists of a cyclohexane ring substituted with a bromine atom and a tert-butoxycarbonylamino group at the 1 and 4 positions, respectively. This substitution pattern gives rise to cis and trans diastereomers, each with distinct conformational preferences that significantly influence their reactivity.

Chair Conformation and Substituent Effects

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain.[5][6] In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is governed by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

Conformational Equilibrium of Cis and Trans Isomers

Trans Isomer:

In the trans isomer, the bromine and the Boc-amino group are on opposite sides of the cyclohexane ring. This allows for a diequatorial conformation, where both bulky substituents occupy the more sterically favorable equatorial positions, minimizing 1,3-diaxial interactions. This diequatorial conformer is significantly more stable than the diaxial conformer.

Cis Isomer:

In the cis isomer, the bromine and the Boc-amino group are on the same side of the ring. This necessitates that one substituent occupies an axial position while the other is equatorial. The equilibrium will favor the conformer where the larger group (the Boc-amino group) occupies the equatorial position to minimize steric strain.

Diagram: Conformational Isomers of this compound

Caption: Conformational equilibrium of trans and cis isomers.

Synthesis of this compound

The synthesis of this compound typically involves the Boc-protection of 4-bromocyclohexylamine. This reaction is a standard procedure in organic synthesis for the protection of primary amines.

General Synthesis Protocol

A common method for the synthesis involves the reaction of 4-bromocyclohexylamine (as a salt or free base) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base and solvent.

Experimental Protocol: Synthesis via Boc-Protection

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromocyclohexylamine hydrochloride (1.0 eq) in a suitable solvent such as a mixture of dioxane and water or dichloromethane.

-

Base Addition: Add a base, such as sodium bicarbonate or triethylamine (2.0-2.5 eq), to the solution to neutralize the hydrochloride salt and facilitate the reaction.

-

Boc-Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. If a water-miscible solvent was used, extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of the target molecule.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the cyclohexane ring and the tert-butyl group. The chemical shifts and multiplicities of the cyclohexane protons will be complex due to the chair conformation and the presence of stereoisomers.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -C(CH₃)₃ | ~1.45 | Singlet |

| Cyclohexane CH-N | Multiplet | Multiplet |

| Cyclohexane CH-Br | Multiplet | Multiplet |

| Cyclohexane CH₂ | Multiplets | Multiplets |

| N-H | Broad Singlet | Broad Singlet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| -C (CH₃)₃ | ~80 |

| -C(C H₃)₃ | ~28 |

| C =O | ~155 |

| Cyclohexane C H-N | ~50 |

| Cyclohexane C H-Br | ~55 |

| Cyclohexane C H₂ | 25-40 |

Predicted FT-IR Spectrum

The FT-IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3200 | Medium, Broad |

| C-H Stretch (sp³) | 3000-2850 | Strong |

| C=O Stretch (Carbamate) | 1715-1685 | Strong |

| N-H Bend | 1550-1510 | Medium |

| C-O Stretch | 1250-1190 | Strong |

| C-Br Stretch | 680-515 | Medium to Strong |

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak [M]⁺ may be observed. The fragmentation pattern is expected to show the loss of the tert-butyl group ([M-57]⁺) and subsequent loss of the Boc group. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M and M+2 peaks in an approximate 1:1 ratio).

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] Its utility stems from the ability to introduce a 4-aminocyclohexyl scaffold, which is a common motif in many pharmaceutical agents. This scaffold can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

The bromine atom provides a reactive site for the introduction of various functional groups through nucleophilic substitution or cross-coupling reactions, allowing for the construction of diverse chemical libraries for drug screening. The Boc-protected amine allows for the selective modification of other parts of the molecule before the amine is deprotected for further functionalization, such as amide bond formation or reductive amination.

This intermediate is particularly useful in the synthesis of:

-

Enzyme Inhibitors: The 4-aminocyclohexyl moiety can serve as a key pharmacophore that interacts with the active site of enzymes.

-

Receptor Agonists and Antagonists: The cyclohexane ring can act as a rigid scaffold to present functional groups in a specific orientation for optimal receptor binding.

-

PROTACs (Proteolysis Targeting Chimeras): The bifunctional nature of this compound makes it a potential building block for the linker component of PROTACs.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1] It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block in the arsenal of the medicinal chemist. Its well-defined stereochemistry, the orthogonal reactivity of its functional groups, and its ability to introduce a valuable pharmacophoric scaffold make it a key intermediate in the synthesis of complex and novel drug candidates. This guide has provided a comprehensive overview of its molecular structure, synthesis, and spectroscopic properties, underscoring its significance in the field of drug discovery and development.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a relevant RSC publication.[12]

-

Supporting Information for a relevant chemical synthesis publication. (n.d.).[7]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses.[13]

-

Moehs Iberica SL. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.[14]

-

NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook.[15]

-

BLDpharm. (n.d.). tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate.[16]

-

Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol.[17]

-

Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. (n.d.).[18]

-

NIST. (n.d.). Mass spectrum of tert-Butyl carbamate. NIST Chemistry WebBook.[19]

-

Moehs Iberica SL. (2020). Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.[20]

-

Ark Pharma Scientific Limited. (n.d.). This compound.[21]

-

ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.[8]

-

ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 13C NMR spectrum.[9]

-

MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.[4]

-

PubChem. (n.d.). tert-butyl N-(4-bromobutyl)carbamate.[22]

-

Sigma-Aldrich. (n.d.). This compound.

-

Google Patents. (n.d.). Synthesis of 4-tert-butyl cyclohexyl chloride formic ester.[23]

-

Sigma-Aldrich. (n.d.). This compound.

-

Chemistry LibreTexts. (2021). Conformational analysis of cyclohexanes.[5]

-

Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane.[6]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl....[24]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing.[25]

-

MedChemExpress. (n.d.). tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate.[2]

-

Valle, G., Crisma, M., Toniolo, C., Sen, N., Sukumar, M., & Balaram, P. (1988). Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides. Journal of the Chemical Society, Perkin Transactions 2, 393-398.[26]

-

Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate.

-

ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) MS spectrum.[10]

-

ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5)IR1.[11]

-

SpectraBase. (n.d.). tert-Butyl bromide - Optional[13C NMR] - Chemical Shifts.[27]

-

Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. (n.d.).

-

PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate.[28]

-

Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144.[29]

-

Benchchem. (n.d.). Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide.[30]

-

Nanalysis. (2023). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?.[31]

Sources

- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 10. tert-Butyl carbamate(4248-19-5) MS spectrum [chemicalbook.com]

- 11. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 15. tert-Butyl carbamate [webbook.nist.gov]

- 16. 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 17. benchchem.com [benchchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. tert-Butyl carbamate [webbook.nist.gov]

- 20. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 21. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 22. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. CN101492375B - Synthesis of 4-tert-butyl cyclohexyl chloride formic ester - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. nbinno.com [nbinno.com]

- 26. Crystallographic characterization of the conformation of the 1-aminocyclohexane-1-carboxylic acid residue in simple derivatives and peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 27. spectrabase.com [spectrabase.com]

- 28. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID 15408001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. scispace.com [scispace.com]

- 30. benchchem.com [benchchem.com]

- 31. NMR blog - What to expect from the tert-butanol 1D and 2D 13C NMR analysis? — Nanalysis [nanalysis.com]

An In-depth Technical Guide on the Safety and Handling of tert-Butyl (4-bromocyclohexyl)carbamate

This guide provides comprehensive safety and handling information for tert-Butyl (4-bromocyclohexyl)carbamate, a key reagent in pharmaceutical research and organic synthesis.[1] Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Section 1: Compound Identification and Properties

-

Chemical Name: this compound

-

CAS Number: 1353963-71-9[2]

-

Molecular Formula: C₁₁H₂₀BrNO₂ (example, may vary based on specific isomer)

-

Molecular Weight: 294.18 g/mol (example, may vary based on specific isomer)

-

Appearance: Typically an off-white to white solid.[3]

-

Solubility: Soluble in common organic solvents like methylene chloride, chloroform, and alcohols; slightly soluble in water and petroleum ether.[4]

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from its structural components—a carbamate and a brominated cycloalkane. Carbamates, as a class, are known to be mechanistically similar to organophosphate insecticides, acting as reversible inhibitors of acetylcholinesterase.[5] This can lead to an accumulation of acetylcholine and subsequent overstimulation of the nervous system.[6]

Primary Hazards:

-

Eye Irritation: Causes serious eye irritation.[7]

-

Skin Irritation: Causes skin irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[7]

-

Harmful if Swallowed: Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[8]

GHS Hazard Statements:

| Code | Statement | Source |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H335 | May cause respiratory irritation | [7] |

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A risk-based approach is essential when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

3.1 Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area.[9] A chemical fume hood is required when handling powders or generating dust.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible.[7]

3.2 Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure.

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles conforming to EN 166. | To protect against dust particles and splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. Glove breakthrough time should be considered for prolonged handling. |

| Body Protection | Long-sleeved laboratory coat. | To minimize skin exposure. |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when dusts are generated, especially in the absence of robust engineering controls. | To prevent inhalation of airborne particles. |

3.3 Step-by-Step Handling Protocol:

-

Preparation: Before handling, visually inspect the container for any signs of damage or leaks. Don the appropriate PPE as outlined above.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a ventilated enclosure, such as a chemical fume hood, to control dust. Use a spatula for transferring the solid material.

-

Experimental Use: When adding the compound to a reaction, do so in a controlled manner to avoid splashing.

-

Post-Handling: Clean the work area thoroughly with an appropriate solvent to decontaminate surfaces. Wash hands with soap and water after handling is complete and before leaving the laboratory.[7]

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining chemical stability and preventing environmental contamination.

4.1 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from strong oxidizing agents, as they are incompatible.[8]

-

The recommended storage temperature is typically between 2-8°C.[10]

4.2 Disposal:

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Collect unused or waste solid material in a clearly labeled, sealed container.

-

Liquid Waste: Solutions containing the compound should be collected in a designated hazardous waste container.

-

Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves and weighing papers, must be disposed of as hazardous waste.[7]

-

Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7] Do not dispose of this chemical down the drain.[9]

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

5.1 First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[7] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |

| Ingestion | Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[7][8] |

5.2 Spill Response Workflow:

Caption: Workflow for responding to a chemical spill.

Section 6: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

References

- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Tert-Butyl 4-(bromomethyl)phenylcarbamate.

- Sigma-Aldrich. (n.d.). tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- Ark Pharma Scientific Limited. (n.d.). This compound | CAS:1353963-71-9.

- Fisher Scientific. (2010). tert-Butyl carbamate - SAFETY DATA SHEET.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate.

- BLDpharm. (n.d.). 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate.

- ChemicalBook. (2025). tert-Butyl carbamate | 4248-19-5.

- MedChemExpress. (2025). tert-Butyl 4-(methylamino)butylcarbamate-SDS.

- MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate.

- National Center for Biotechnology Information. (n.d.). Carbamate Toxicity - StatPearls - NCBI Bookshelf.

- Journal of Pioneering Medical Sciences. (2025). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning.

- PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate.

- Thermo Fisher Scientific. (n.d.). tert-Butyl carbamate, 98+% 25 g.

- PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate.

- BLDpharm. (n.d.). 847728-89-6|(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]

solubility of tert-Butyl (4-bromocyclohexyl)carbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl (4-bromocyclohexyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Given the scarcity of published quantitative solubility data for this specific compound, this document emphasizes the foundational principles of solubility and provides robust, field-proven experimental protocols for its determination. We delve into the molecular structure of the target compound to predict its behavior in a range of common organic solvents. Furthermore, this guide equips researchers, scientists, and drug development professionals with detailed, step-by-step methodologies for both rapid qualitative screening and precise quantitative solubility measurement, ensuring the generation of reliable and reproducible data critical for process development, reaction optimization, and formulation design.

Introduction to this compound

This compound (CAS No. 1353963-71-9) is a bifunctional molecule of significant interest in modern organic synthesis.[2] Its structure incorporates a brominated cyclohexane ring, a common scaffold in medicinal chemistry, and a tert-butyloxycarbonyl (Boc)-protected amine, a staple in peptide synthesis and multi-step synthetic routes.[3] This combination makes it a valuable building block for creating complex molecules, including linkers used in Proteolysis Targeting Chimeras (PROTACs).[4]

Understanding the solubility of this intermediate is paramount. Inefficient dissolution can lead to poor reaction kinetics, challenges in purification, and difficulties in handling and formulation, ultimately impacting the efficiency and scalability of a synthetic process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Comment |

| CAS Number | 1353963-71-9 | [2] |

| Molecular Formula | C₁₁H₂₀BrNO₂ | Derived from structure. |

| Molecular Weight | 278.19 g/mol | Calculated. |

| Appearance | White to off-white solid | Typical for similar compounds.[1] |

| Hydrogen Bond Donors | 1 (N-H) | Calculated from structure.[5] |

| Hydrogen Bond Acceptors | 2 (C=O) | Calculated from structure.[5] |

| Predicted XLogP3-AA | ~3.0 - 3.5 | Prediction based on similar structures.[6][7] |

Note: XLogP3 is an atomistic method for calculating the logarithm of the octanol/water partition coefficient, indicating hydrophobicity. A higher value suggests lower aqueous solubility and higher solubility in non-polar organic solvents.

The Science of Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The adage "like dissolves like" serves as a useful first principle.[8]

Molecular Structure Analysis:

The solubility profile of this compound is dictated by a duality in its structure:

-

Non-polar Regions: The cyclohexane ring and the bulky tert-butyl group are significant non-polar, lipophilic domains. These regions will interact favorably with non-polar solvents through van der Waals forces.

-

Polar Regions: The carbamate functional group (-NH-C=O-O-) is polar. It contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl and ester oxygens).[5] This moiety is capable of dipole-dipole interactions and hydrogen bonding, promoting solubility in polar solvents.[9]

The presence of the bromine atom adds to the molecular weight and polarizability but does not dramatically alter the polarity compared to the carbamate group.

Causality of Solvent Choice: Predicting Solubility

Based on the molecular structure, we can predict the compound's solubility behavior:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak van der Waals forces. While they will interact with the non-polar regions of the molecule, they cannot effectively solvate the polar carbamate group. Therefore, solubility is expected to be low .

-

Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF): These solvents possess dipoles and can engage in dipole-dipole interactions with the carbamate group. They are also capable of solvating the non-polar regions to some extent. Dichloromethane (DCM) and Chloroform are often excellent solvents for carbamates.[3][10] Solubility is predicted to be moderate to high .

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can participate in hydrogen bonding with the carbamate's N-H and C=O groups.[11] This strong interaction suggests that solubility should be good , particularly in smaller alcohols like methanol and ethanol.

Experimental Determination of Solubility

As a self-validating system, a multi-tiered approach to determining solubility is recommended. This begins with a rapid screening method to identify promising solvents, followed by a more rigorous quantitative method for precise measurement.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for all chemicals.

-

Personal Protective Equipment (PPE): Safety goggles meeting splash protection standards, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[12]

-

Handling: Work in a well-ventilated chemical fume hood.[13] Avoid inhalation of dust or vapors and prevent skin contact.[12] Brominated organic compounds should be handled with care.[14]

-

Waste Disposal: Dispose of all chemical waste in designated, properly labeled containers according to institutional guidelines.[12]

Protocol 1: Rapid Qualitative Solubility Screening

This method provides a quick assessment to classify solubility into categories (e.g., soluble, sparingly soluble, insoluble) and is invaluable for selecting solvents for reaction screening or recrystallization.[15]

Materials:

-

This compound

-

Selection of test solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol)

-

Small, dry test tubes or 1.5 mL vials

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Accurately weigh approximately 5 mg of this compound into a clean, dry vial.

-

Add the selected solvent in 100 µL increments using a calibrated pipette.

-

After each addition, cap the vial and vortex vigorously for 30-60 seconds.

-

Visually inspect the mixture against a dark background to see if the solid has completely dissolved.

-

Continue adding solvent stepwise up to a total volume of 1 mL.

-

Record the volume of solvent required to achieve complete dissolution.

-

Classify the solubility based on the observations.

Table 2: Solubility Classification and Predicted Profile

| Solvent | Solvent Type | Predicted Solubility | Experimental Observation |

| Hexane | Non-Polar | Insoluble / Sparingly Soluble | To be determined by user |

| Toluene | Non-Polar (Aromatic) | Sparingly Soluble | To be determined by user |

| Dichloromethane (DCM) | Polar Aprotic | Soluble / Freely Soluble | To be determined by user |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | To be determined by user |

| Acetone | Polar Aprotic | Soluble | To be determined by user |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | To be determined by user |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | To be determined by user |

| Methanol (MeOH) | Polar Protic | Soluble | To be determined by user |

| Ethanol (EtOH) | Polar Protic | Soluble | To be determined by user |

| Water | Polar Protic | Insoluble | To be determined by user |

Protocol 2: Quantitative Isothermal Equilibrium Solubility

This "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[16] It ensures the solvent is fully saturated with the solute at a constant temperature. Quantification is typically performed using High-Performance Liquid Chromatography (HPLC).[17]

Materials:

-

This compound

-

Chosen solvent(s) from Protocol 1

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a vial, ensuring that solid will remain undissolved.

-

Equilibration: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial. Seal the vial tightly.

-

Place the vial in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C). Agitate the suspension for a period sufficient to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For finer particles, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the solid.[16]

-

Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any disturbance of the solid.

-

Attach a syringe filter to the syringe and dispense the filtrate into a clean, pre-weighed HPLC vial. This step removes any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Analyze the standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).[17]

-

Analyze the filtered sample from step 6. It may require dilution to fall within the linear range of the calibration curve. . Calculate the concentration of the saturated solution using the calibration curve. This value is the equilibrium solubility.

-

Visualization of Key Processes

Diagrams provide a clear, at-a-glance understanding of complex workflows and concepts.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: Intermolecular interactions governing solubility of the target compound.

Application of Solubility Data

The empirically determined solubility data is critical for informed decision-making in the laboratory:

-

Reaction Chemistry: Selecting a solvent that fully dissolves reactants at the desired reaction temperature is essential for achieving homogeneous reaction conditions and optimal kinetics.

-

Purification: Recrystallization, a primary technique for purifying solid compounds, relies on identifying a solvent (or solvent system) in which the compound is highly soluble when hot but poorly soluble when cold.[18] The data from Protocol 1 is directly applicable here.

-

Chromatography: Understanding solubility helps in choosing the appropriate "strong" solvent for dissolving the crude sample before loading it onto a chromatography column.

-

Drug Development: For pharmaceutical applications, solubility in various media is a critical parameter that influences bioavailability and formulation strategies.[19]

By systematically applying the theoretical principles and experimental protocols outlined in this guide, researchers can confidently determine the solubility of this compound, enabling more efficient and successful scientific outcomes.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [URL: https://www.sas.rochester.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [URL: https://www.chem.ucla.

- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Crystallization/3.03%3A_Step-by-Step_Procedures/3.3C%3A_Determining_Which_Solvent_to_Use]

- University of Missouri–St. Louis, Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [URL: https://www.umsl.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. [URL: https://www.benchchem.com/technical-guides/general-experimental-protocol-for-determining-solubility]

- Rutgers University, Environmental Health and Safety. (2018). Bromine. [URL: https://eohs.rutgers.edu/wp-content/uploads/2018/06/Bromine-Safe-Use-Guideline.pdf]

- MDPI. (2023). The Saturation Shake-Flask Method for Solubility Determination. [URL: https://www.mdpi.com/1999-4923/15/8/2084]

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [URL: https://pharmaguru.

- Cornell University, Department of Chemistry & Chemical Biology. Standard Operating Procedure: Bromine Safety. [URL: https://www.chem.cornell.edu/sites/default/files/SOP_Bromine_0.pdf]

- Sigma-Aldrich. tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd23115355]

- National Center for Biotechnology Information. (2022). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8773950/]

- TigerWeb. Safety in Organic Chemistry Laboratory. [URL: https://tigerweb.towson.edu/jdiscord/www/331L_lab_manual/safety.htm]

- ChemBK. tert-butyl carbamate. [URL: https://www.chembk.

- Sigma-Aldrich. MultiScreen Solubility Filter Plate. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/984/pc2445en00-ms.pdf]

- LANXESS. (2018). Bromine Safety Handling Guide. [URL: https://lanxess.com/-/media/Project/Lanxess/Corporate/MB_PMT/Documents/LANXESS-Bromine-Safety-Handling-Guide_EN_20180717.pdf]

- ResearchGate. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. [URL: https://www.researchgate.

- Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [URL: https://sciforum.net/paper/view/13133]

- Sigma-Aldrich. tert-Butyl carbamate 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/156557]

- BLDpharm. tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate. [URL: https://www.bldpharm.com/products/1222709-30-9.html]

- ChemicalBook. tert-Butyl carbamate. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8255755.htm]

- Ark Pharma Scientific Limited. This compound. [URL: https://www.arkpharminc.com/H-011966]

- ResearchGate. (2025). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. [URL: https://www.researchgate.net/publication/222950009_Studies_on_the_solvent_dependence_of_the_carbamic_acid_formation_from_w-1-naphthylalkylamines_and_carbon_dioxide]

- National Center for Biotechnology Information. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7661603/]

- Chem-Impex. Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate. [URL: https://www.chemimpex.com/products/06657]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10868765, tert-butyl N-(4-bromobutyl)carbamate. [URL: https://pubchem.ncbi.nlm.nih.

- ResearchGate. (2024). Solubility Behaviors and Correlations of Common Organic Solvents. [URL: https://www.researchgate.

- ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. [URL: https://www.researchgate.net/publication/12530138_Key_parameters_for_carbamate_stability_in_dilute_aqueous-organic_solution]

- ChemicalBook. TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3472099.htm]

- BroadPharm. tert-butyl (8-aminooctyl)carbamate. [URL: https://broadpharm.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 22175003, tert-Butyl 4,4-difluorocyclohexylcarbamate. [URL: https://pubchem.ncbi.nlm.nih.

- MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [URL: https://www.mdpi.com/1422-8599/2018/4/M1006]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12453839, tert-butyl N-[(4-bromophenyl)methyl]carbamate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-_(4-bromophenyl)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS:1353963-71-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 4. tert-butyl (8-aminooctyl)carbamate, 88829-82-7 | BroadPharm [broadpharm.com]

- 5. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 4,4-difluorocyclohexylcarbamate | C11H19F2NO2 | CID 22175003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-butyl N-[(4-bromophenyl)methyl]carbamate | C12H16BrNO2 | CID 12453839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. ipo.rutgers.edu [ipo.rutgers.edu]

- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 16. researchgate.net [researchgate.net]

- 17. pharmaguru.co [pharmaguru.co]

- 18. Recrystallization [sites.pitt.edu]

- 19. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of tert-Butyl (4-bromocyclohexyl)carbamate

Executive Summary

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of tert-Butyl (4-bromocyclohexyl)carbamate. As a valuable bifunctional building block in medicinal chemistry and materials science, unambiguous confirmation of its structure, purity, and particularly its stereochemistry is paramount. This document moves beyond a simple presentation of data, offering a field-proven rationale for spectral interpretation, detailed experimental protocols, and an expert perspective on distinguishing its critical cis and trans diastereomers. It is intended for researchers, chemists, and quality control professionals engaged in synthetic chemistry and drug development.

Introduction: The Analytical Imperative

This compound is a molecule of significant synthetic utility. Its structure incorporates a bromine atom, a versatile handle for cross-coupling reactions, and a Boc-protected amine, which allows for controlled deprotection and subsequent functionalization. The cyclohexane scaffold imparts specific three-dimensional conformations that can be crucial for biological activity. Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement for its successful application.

This guide details the application of three core analytical techniques—NMR, IR, and MS—to provide a comprehensive and self-validating spectroscopic profile of the title compound. We will explore not only the data that confirms its covalent structure but also the nuances required to elucidate its stereochemical identity, a factor governed by the relative orientation of the two substituents on the cyclohexane ring.

Molecular Structure and Critical Stereoisomerism

The fundamental structure of this compound is shown below. The core challenge in its characterization lies in the 1,4-disubstituted cyclohexane ring, which exists as two distinct diastereomers: cis and trans.

Caption: Molecular Structure of this compound.

These isomers are not interchangeable under normal conditions and often exhibit different physical properties and biological activities. Their differentiation is therefore a primary goal of the analytical workflow, particularly using NMR spectroscopy. The cyclohexane ring exists predominantly in a chair conformation, meaning the substituents at positions C1 and C4 can be either axial (pointing up/down) or equatorial (pointing outwards).

-

In the trans isomer, the substituents are on opposite faces of the ring (one axial, one equatorial, or more stable, diequatorial).

-

In the cis isomer, the substituents are on the same face (one axial, one equatorial).

This conformational difference profoundly impacts the local electronic environment of the ring protons, which is the key to their distinction via NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this molecule, including stereochemistry. The analysis hinges on chemical shifts (δ), which indicate the electronic environment of a nucleus, and coupling constants (J), which reveal connectivity and dihedral angles between adjacent protons.

¹H NMR Analysis: Distinguishing Diastereomers

The ¹H NMR spectrum provides a wealth of information. The signals for the Boc group are trivial to assign, but the cyclohexyl protons require careful analysis. The key to differentiating the cis and trans isomers lies in the signals for the protons attached to C1 (H-1, the CH-N bond) and C4 (H-4, the CH-Br bond).

-

Axial vs. Equatorial Protons: In a chair conformation, axial protons are shielded relative to their equatorial counterparts and thus appear at a lower chemical shift (more upfield). Furthermore, the coupling constant between two adjacent axial protons (J_ax-ax) is large (typically 8-13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are small (typically 2-5 Hz).

This principle is the cornerstone of isomer identification. In the thermodynamically favored chair conformation of the trans isomer, both bulky substituents (Boc-NH and Br) will occupy equatorial positions. This forces H-1 and H-4 into axial positions. The H-1 signal will therefore appear as a broad multiplet with large axial-axial couplings. Conversely, in the cis isomer, one substituent must be axial, forcing the corresponding proton (H-1 or H-4) into an equatorial position. Its signal will be a narrower multiplet due to the absence of large J_ax-ax couplings.[1][2]

Table 1: Representative ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |

|---|---|---|---|---|

| ~4.50 | br s | 1H | NH | Broad signal due to quadrupole coupling with nitrogen and potential hydrogen bonding. |

| ~4.15 (trans) or ~3.70 (cis) | m | 1H | CH -Br | The proton on the bromine-bearing carbon. Its chemical shift and multiplicity are highly dependent on its axial/equatorial orientation. |

| ~3.50 (trans) or ~3.90 (cis) | m | 1H | CH -NHBoc | The proton on the nitrogen-bearing carbon. The trans isomer (axial proton) is expected upfield of the cis isomer (equatorial proton), and its signal width will be broader due to large ax-ax couplings. |

| ~2.20-1.90 | m | 4H | Cyclohexyl CH₂ (axial) | Axial protons on C2, C3, C5, C6. |

| ~1.60-1.30 | m | 4H | Cyclohexyl CH₂ (equatorial) | Equatorial protons on C2, C3, C5, C6. Often overlaps with the Boc signal. |

| 1.45 | s | 9H | -C(CH₃ )₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[3][4] |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum confirms the carbon framework of the molecule. The number of signals reflects the molecular symmetry. For both cis and trans isomers, symmetry allows for fewer than 11 signals.

Table 2: Representative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

|---|---|---|

| ~155.0 | C =O | Carbonyl carbon of the carbamate functional group. |

| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[5][6] |

| ~53.0 | C -Br | Carbon atom bonded to the electronegative bromine atom, shifted downfield. |

| ~50.0 | C -NHBoc | Carbon atom bonded to the nitrogen of the carbamate. |

| ~35.0 | C H₂ (C2, C6) | Carbons adjacent to the C-NHBoc group. |

| ~31.0 | C H₂ (C3, C5) | Carbons adjacent to the C-Br group. |

| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[3][6] |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Accurately weigh 10-20 mg of the solid sample into a clean, dry vial.[7] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8] The solvent must be deuterated to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This critical step removes any particulate matter that would degrade spectral resolution.[9][10]

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.[7]

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Subsequently, acquire a proton-decoupled ¹³C spectrum, which will require a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[11]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions from the carbamate group and the aliphatic cyclohexane ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

|---|---|---|---|

| ~3340 | Medium, Sharp | N-H stretch | Carbamate N-H[12] |

| 2940-2850 | Strong | C-H stretch | Cyclohexane & t-Butyl CH₂, CH₃ |

| ~1685 | Strong, Sharp | C=O stretch (Amide I) | Carbamate carbonyl[12][13] |

| ~1520 | Strong | N-H bend (Amide II) | Carbamate N-H bend coupled with C-N stretch[13] |

| 1365 & 1390 | Medium | C-H bend (doublet) | tert-Butyl group characteristic bending[13] |

| ~1250 | Strong | C-O stretch / C-N stretch | Carbamate ester C-O and C-N vibrations |

| ~600-500 | Medium | C-Br stretch | Carbon-Bromine bond |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method due to its minimal sample preparation.[14]

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[15] Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[16][17]

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.

-